Ebrimycin

Catalog No.
S540192
CAS No.
30003-49-7
M.F
C110H208N6O38S
M. Wt
2254.938
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ebrimycin

CAS Number

30003-49-7

Product Name

Ebrimycin

IUPAC Name

2-[5-[(4E,20E)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine;sulfuric acid

Molecular Formula

C110H208N6O38S

Molecular Weight

2254.938

InChI

InChI=1S/2C55H103N3O17.H2O4S/c2*1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57;1-5(2,3)4/h2*25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58);(H2,1,2,3,4)/b2*32-25+,34-26+;

InChI Key

DBULPBHLGBAFFN-XRGRGHKRSA-N

SMILES

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Primycin; Debrycin sulfate; Ebrimycin; Primycin A(sub 1) sulfate; Primycin A1 sulfate.

Description

The exact mass of the compound Ebrimycin is 2253.4249 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

2253.4249

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-01-05
1: Pénzes Á, Mahmud Abdelwahab EM, Rapp J, Péteri ZA, Bovári-Biri J, Fekete C,
2: Feiszt P, Schneider G, Emődy L. Effect of primycin on growth-arrested cultures
3: Valasek A, Kiss ÍÉ, Fodor I, Kovács M, Urbán P, Jámbor É, Fekete C, Kerepesi
4: Hong H, Samborskyy M, Lindner F, Leadlay PF. An Amidinohydrolase Provides the
5: Feiszt P, Mestyán G, Kerényi M, Dobay O, Szabó J, Dombrádi Z, Urbán E, Emődy
6: Nyilasi I, Kocsubé S, Krizsán K, Galgóczy L, Papp T, Pesti M, Nagy K,
7: Virág E, Belagyi J, Kocsubé S, Vágvölgyi C, Pesti M. Antifungal activity of
8: Kovács P. [Tibor Vályi-Nagy (1912-1969), professor and researcher of
9: Virág E, Juhász A, Kardos R, Gazdag Z, Papp G, Pénzes A, Nyitrai M, Vágvölgyi
10: Virág E, Pesti M, Kunsági-Máté S. Complex formation between primycin and
11: Virág E, Belagyi J, Gazdag Z, Vágvölgyi C, Pesti M. Direct in vivo
12: Virág E, Pesti M, Kunsági-Máté S. Competitive hydrogen bonds associated with
13: Nyilasi I, Kocsubé S, Pesti M, Lukács G, Papp T, Vágvölgyi C. In vitro
14: Szabó A, Kónya A, Széll V, Máté G, Erdélyi B. Biological and chemical
15: Papp T, Ménesi L, Szalai I. Experiences in the Ebrimycin gel treatment of
16: Suga'r IP, Blaskó K, Györgyi S, Shcagina LV, Malev VV, Lev AA. Cooperative
17: Bálint G. Favourable observations with Ebrimycin gel in the outpatient
18: Bíró J, Várkonyi V. Ebrimycin gel in the treatment of pyodermas and bacterial
19: Mészáros C, Vezekényi K. Use of Ebrimycin gel in dermatology. Ther Hung.
20: Blaskó K, Shagina LV, Györgyi S, Lev AA. The mode of action of some

Explore Compound Types